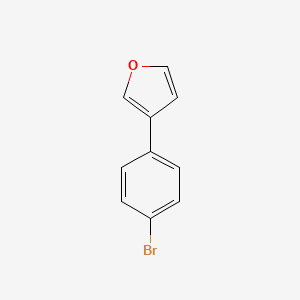

3-(4-Bromophenyl)furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

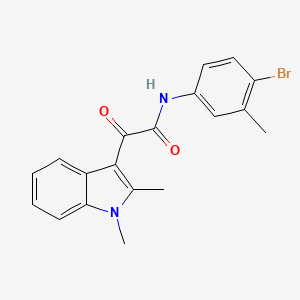

3-(4-Bromophenyl)furan is a synthetic organic compound that belongs to the category of furan derivatives . It has a molecular formula of C10H7BrO .

Molecular Structure Analysis

The molecular structure of 3-(4-Bromophenyl)furan consists of a butyrolactone core that adopts the furan-2(5H)-one structure . This core forms dihedral angles with the bromobenzene and phenol rings .Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Bromophenyl)furan are not detailed in the available literature, furan derivatives in general are known to undergo a variety of reactions. These include oxidation, nitration, sulphonation, and Friedel-Crafts reactions .Physical And Chemical Properties Analysis

3-(4-Bromophenyl)furan has a molecular weight of 223.07 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available literature.科学的研究の応用

Anti-Bacterial Activities

3-(4-Bromophenyl)furan has been synthesized and used in the study of its anti-bacterial activities . It has shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and S. aureus . This compound was found to be particularly effective against NDM-positive bacteria A. baumannii .

Synthesis of Analogues

The compound has been used in the synthesis of its analogues . The carboxamide of 3-(4-Bromophenyl)furan was arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base . This resulted in the production of N-(4-bromophenyl)furan-2-carboxamide analogues .

Antibacterial Evaluation of Furan Derivatives

3-(4-Bromophenyl)furan has been used in the synthesis and antibacterial evaluation of furan derivatives . These derivatives have shown potent levels of inhibitory activity against a variety of different Gram-positive bacteria, including multidrug-resistant clinical isolates .

Synthesis of Naphtho[2,3-b]furan-4,9-diones

This compound has been used in the synthesis of naphtho[2,3-b]furan-4,9-diones . These compounds have been found to exhibit versatile biological activities, including antitumor, cytotoxic activity toward KB, antiviral activity against the Japanese encephalitis virus, and Vero cells, an inhibitor of human keratinocyte hyperproliferation, and other cytotoxic activities .

Potential Sustainable Prevention Strategy

Preliminary data showed that cattle and pigs fed with bamboo and olive by-products, respectively, were free from Campylobacter . This suggests a potential sustainable prevention strategy where 3-(4-Bromophenyl)furan could be involved .

Biochemical Analysis

Biochemical analysis showed high levels of unsaturated fatty acids in red meat and meat products . This is adequate for the application of health claims in line with EU food law . The role of 3-(4-Bromophenyl)furan in this process could be a subject of further research .

Safety and Hazards

将来の方向性

Furan derivatives, including 3-(4-Bromophenyl)furan, are valuable building blocks for the synthesis of fine chemicals, polymers, and pharmaceutically active compounds . Their synthesis methods, particularly those that are environmentally friendly, are areas of ongoing research . The structural diversity of furan derivatives makes them promising scaffolds for novel drug discovery .

作用機序

Target of Action

Furan derivatives have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

Furan derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Biochemical Pathways

For instance, they have been found to participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

One study showed that a compound with a similar structure exhibited excellent activity against xdr pathogens .

Action Environment

The action, efficacy, and stability of “3-(4-Bromophenyl)furan” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which furan derivatives participate, is known to be exceptionally mild and functional group tolerant . This suggests that “3-(4-Bromophenyl)furan” might also exhibit stability under various conditions.

特性

IUPAC Name |

3-(4-bromophenyl)furan |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKJDQLEFMMXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)furan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)